molecular formula C20H17NO B5485645 N-(2-benzylphenyl)benzamide CAS No. 1557-51-3

N-(2-benzylphenyl)benzamide

Cat. No.: B5485645
CAS No.: 1557-51-3
M. Wt: 287.4 g/mol
InChI Key: PGNSABWKUFHEGK-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)benzamide: is an organic compound with the molecular formula C20H17NO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a benzylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acid with 2-benzylphenylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of benzoyl chloride with 2-benzylphenylamine in an aqueous medium containing an alkali metal hydroxide. This method is advantageous as it avoids the use of organic solvents, reducing environmental impact and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in the formulation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: N-(2-benzylphenyl)benzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs. For example, the benzyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-benzylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNSABWKUFHEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557-51-3
Record name N-(2-BENZYLPHENYL)BENZAMIDE
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